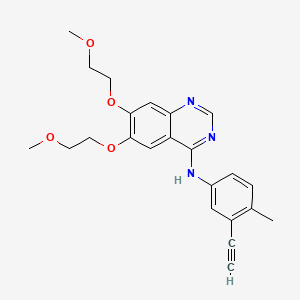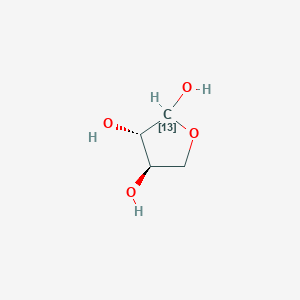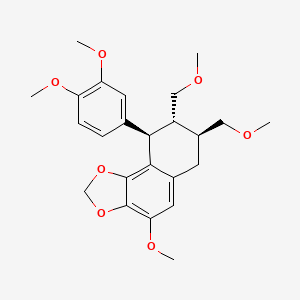![molecular formula C10H12ClN3 B584071 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride CAS No. 1794760-42-1](/img/new.no-structure.jpg)
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. It is a heterocyclic compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia.
Amino nitrile synthesis: This method involves the reaction of alpha amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts such as platinum on alumina may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be hydrogenated to form decahydroisoquinoline.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide as a catalyst.
Reduction: Hydrogen gas in the presence of a platinum catalyst.
Substitution: Various halogenated compounds and nucleophiles.
Major Products Formed
Oxidation: Formation of nitrone derivatives.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of various substituted imidazoisoquinoline derivatives.
Scientific Research Applications
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: Similar in structure but lacks the imidazole ring, leading to different chemical properties and reactivity.
Imidazole: Contains a similar imidazole ring but differs in the rest of the structure, leading to different biological and chemical properties.
Decahydroisoquinoline: A fully hydrogenated derivative with different chemical and physical properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of both imidazole and isoquinoline rings, making it a versatile compound for various applications.
Properties
CAS No. |
1794760-42-1 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.677 |
IUPAC Name |
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8;/h1-2,6,11H,3-5H2,(H,12,13);1H |
InChI Key |
HFTDDJYMIQIPKC-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2N=CN3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-[1-13C]Tagatose](/img/structure/B583990.png)





![D-[4-13C]Threose](/img/structure/B584011.png)
